molecular formula C20H17ClN4O3S2 B2707286 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1216704-47-0

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2707286
CAS No.: 1216704-47-0
M. Wt: 460.95
InChI Key: DYMKOONBUHDWHG-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core modified with a benzyl group, a cyano substituent, and a nitrothiophene carboxamide moiety. Safety protocols emphasize handling precautions, including avoiding heat sources, preventing child access, and adhering to pre-use safety guidelines .

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2.ClH/c21-10-15-14-8-9-23(11-13-4-2-1-3-5-13)12-17(14)29-20(15)22-19(25)16-6-7-18(28-16)24(26)27;/h1-7H,8-9,11-12H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKOONBUHDWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H20N4O3S2
  • Molecular Weight : 432.56 g/mol
  • Structure : The compound features a complex structure that includes a thieno[2,3-c]pyridine moiety and a nitrothiophene group.

Biological Activity Overview

Research has indicated that compounds similar to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide exhibit various biological activities:

  • Inhibition of Kinases : Related compounds have been shown to inhibit specific kinases such as JNK2 and JNK3. For instance, a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides demonstrated significant potency against these targets (pIC50 values of 6.7 and 6.6) .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is often evaluated through various assays measuring free radical scavenging capabilities.
  • Antimicrobial Properties : Compounds in this class have shown moderate to good antibacterial activity in bioassays. For example, certain synthesized acetamides were found to be more effective than standard agents in inhibiting bacterial growth .
  • Urease Inhibition : A related study highlighted the urease inhibition potential of similar compounds, suggesting their use in treating infections related to urinary tract stones .

The biological activity of this compound is believed to involve:

  • Enzyme Binding : The compound may bind to the active sites of specific enzymes (e.g., kinases), altering their activity and leading to downstream effects on cellular signaling pathways.
  • Free Radical Scavenging : Its structural components allow it to interact with free radicals effectively, thereby reducing oxidative damage in biological systems.

Case Studies and Research Findings

  • Kinase Inhibition Study : A study focused on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives found that they selectively inhibited JNK pathways with implications for cancer therapy .
  • Antimicrobial Evaluation : In a comparative study of various acetamide derivatives for antibacterial activity, several compounds showed significant inhibition against pathogenic bacteria compared to control groups .
  • Oxidative Stress Research : Investigations into the antioxidant properties of related compounds revealed that they could effectively reduce markers of oxidative stress in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits JNK2 and JNK3 with pIC50 values ~6.7
Antioxidant ActivityExhibits free radical scavenging capabilities
AntimicrobialModerate antibacterial activity against various strains
Urease InhibitionEffective against urease enzyme

Comparison with Similar Compounds

Challenges in Comparative Analysis with Similar Compounds

The provided evidence lacks direct data on structurally or functionally analogous compounds. No explicit comparative studies, pharmacological profiles, or physicochemical property tables are available within the referenced materials. This limits the ability to generate detailed comparisons or tables as requested. However, a structural analysis and hypothetical comparison framework can be proposed based on the compound’s key features.

Structural Features and Hypothetical Analogues

Thienopyridine Derivatives

Compounds with the tetrahydrothieno[2,3-c]pyridine scaffold are explored in medicinal chemistry for kinase inhibition or CNS activity. For example:

  • Analogues with substituted benzyl groups : Modifications to the benzyl moiety (e.g., halogenation or hydroxylation) could alter binding affinity or metabolic stability.
  • Cyanovinyl derivatives: The cyano group may influence electron distribution, affecting reactivity or interactions with biological targets.

Nitrothiophene Carboxamides

Similar compounds might include:

  • Nitroheterocyclic amides : Substitution of thiophene with other nitro-aromatic rings (e.g., nitroimidazoles) could modify redox properties or antimicrobial activity.
  • Carboxamide derivatives : Altering the carboxamide’s substituents might impact solubility or target selectivity.

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